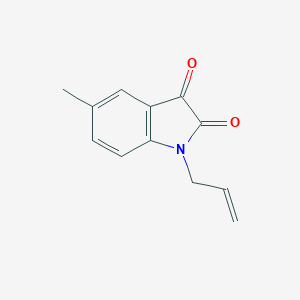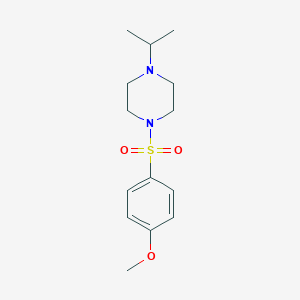
1-(4-isopropoxy-3-methoxybenzyl)-5-methyl-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-isopropoxy-3-methoxybenzyl)-5-methyl-1H-indole-2,3-dione, also known as Ro 31-8220, is a synthetic compound that belongs to the family of indolocarbazoles. It was first synthesized in the early 1990s and has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Synthesis of Ellipticine Derivatives : Compounds structurally related to the queried chemical have been synthesized with potential applications in medicinal chemistry. For instance, derivatives of indole-2,3-dicarboxylic anhydride have been utilized in the synthesis of ellipticine, a compound with known antitumor properties (Miki et al., 2001).
Structural Studies : Research on compounds similar to the query has led to detailed structural analyses, providing insights into molecular interactions and frameworks critical for drug design and material science. An example is the analysis of compounds like 5-chloroindoline-2,3-dione derivatives, revealing weak intermolecular interactions and three-dimensional frameworks (Wu et al., 2011).
Potential Applications in Drug Development and Material Science
Photochromic Properties : Some related compounds exhibit photochromism, a property that is valuable in the development of optical materials and switches. For example, novel asymmetric dihetarylethenes derived from indole and thiophene have been synthesized, showing potential for use in materials science due to their photochromic properties (Makarova et al., 2013).
Antitumor Activity : The synthesis of new indole derivatives containing pyrazoles and their evaluation for antitumor activity highlights the medicinal chemistry applications of indole-based compounds. Such research is crucial for the discovery of new anticancer drugs (Farghaly, 2010).
Glycogen Synthase Kinase-3β (GSK-3β) Targeting : The development of SPECT imaging probes based on benzofuran-3-yl-(indol-3-yl)maleimide derivatives for the detection of GSK-3β in the brain showcases the application of indole derivatives in neurodegenerative disease research (Ono et al., 2016).
Propriétés
IUPAC Name |
1-[(3-methoxy-4-propan-2-yloxyphenyl)methyl]-5-methylindole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-12(2)25-17-8-6-14(10-18(17)24-4)11-21-16-7-5-13(3)9-15(16)19(22)20(21)23/h5-10,12H,11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJCKXRXMYELPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC(=C(C=C3)OC(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B367058.png)


![1-(2-Fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B367117.png)

![(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B367122.png)
![{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367123.png)

![(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile](/img/structure/B367125.png)

![{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367128.png)

![Diisopropyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B367130.png)
![(3,4-Dimethoxy-phenyl)-[4-(furan-2-carbonyl)-piperazin-1-yl]-methanone](/img/structure/B367132.png)